4-Hydroxy Duloxetine b-D-Glucuronide

Bioanalysis LC-MS/MS method validation Metabolite isomer resolution

This reference standard (LY550408) is the major circulating duloxetine metabolite, formed via CYP1A2 oxidation and UGT glucuronidation. Essential for LC-MS/MS method validation, it provides critical chromatographic resolution from co-eluting 5-hydroxy and 6-hydroxy glucuronide isomers—generic glucuronide standards cannot substitute. Required under EMA and USFDA Bioanalytical Method Validation Guidelines for selectivity validation in ANDA, DMF, and bioequivalence studies. Supplied with full characterization data; USP/EP traceability available on feasibility.

Molecular Formula C24H27NO8S
Molecular Weight 489.5 g/mol
CAS No. 741693-83-4
Cat. No. B1415262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Duloxetine b-D-Glucuronide
CAS741693-83-4
Molecular FormulaC24H27NO8S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1
InChIKeyOBIZFSZXDHWUJZ-ANUWOGMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Duloxetine β-D-Glucuronide (CAS 741693-83-4): Defined Reference Standard for Quantifying the Major Circulating Duloxetine Metabolite


4-Hydroxy Duloxetine β-D-Glucuronide (CAS 741693-83-4), also designated as LY550408 in clinical literature, is the phase II glucuronide conjugate of 4-hydroxy duloxetine [1]. This compound represents the major circulating metabolite of duloxetine hydrochloride in human plasma following oral administration and is formed via CYP1A2-mediated oxidation of the naphthyl ring at the 4-position followed by UGT-mediated glucuronidation [2]. It is utilized exclusively as a certified reference standard for bioanalytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA), commercial production, and pharmacokinetic studies [3].

Why 4-Hydroxy Duloxetine β-D-Glucuronide Cannot Be Interchanged with Other Duloxetine Hydroxy Glucuronide Isomers in Regulated Bioanalysis


Generic substitution fails for 4-Hydroxy Duloxetine β-D-Glucuronide in the analytical context due to the compound's unique chromatographic and ionization behavior relative to its positional isomers. LC-MS/MS method development requires chromatographic resolution of 4-hydroxy duloxetine glucuronide from the 5-hydroxy and 6-hydroxy duloxetine glucuronide isomers, which co-elute under generic reversed-phase conditions [1]. Furthermore, the compound ionizes readily under positive electrospray ionization (ESI) conditions, whereas the sulfate-conjugated metabolite 5-hydroxy-6-methoxy duloxetine sulfate requires negative ESI conditions for adequate sensitivity—a fundamental incompatibility that precludes simultaneous analysis using a single ionization mode without method segmentation [1]. Consequently, substituting 4-Hydroxy Duloxetine β-D-Glucuronide reference standard with a different hydroxy glucuronide isomer or a structurally similar glucuronide conjugate would invalidate chromatographic separation, selectivity validation, and ultimately regulatory compliance of the bioanalytical method [2].

Quantitative Differentiation of 4-Hydroxy Duloxetine β-D-Glucuronide: Comparative Data for Procurement and Method Validation Decisions


Chromatographic Resolution Requirement: 4-Hydroxy Glucuronide Must Be Resolved from 5- and 6-Hydroxy Glucuronide Positional Isomers

4-Hydroxy duloxetine glucuronide co-elutes with the 5-hydroxy and 6-hydroxy duloxetine glucuronide positional isomers under generic reversed-phase LC conditions, mandating a dedicated chromatographic method development step that is not required when only the parent drug duloxetine or the unconjugated 4-hydroxy metabolite is quantified [1]. This is a specific, documented requirement for this exact glucuronide conjugate and does not apply to the unconjugated 4-hydroxy duloxetine (aglycone) or the sulfate-conjugated metabolites [2].

Bioanalysis LC-MS/MS method validation Metabolite isomer resolution

Ionization Mode Incompatibility: Positive ESI Required for 4-Hydroxy Duloxetine Glucuronide vs. Negative ESI for Sulfate Conjugate

The ionization behavior of 4-Hydroxy Duloxetine β-D-Glucuronide differs fundamentally from that of the sulfate-conjugated metabolite 5-hydroxy-6-methoxy duloxetine sulfate (LY581920), the other major circulating metabolite. The glucuronide conjugate ionizes efficiently under positive electrospray ionization (ESI+) conditions, whereas the sulfate conjugate requires negative electrospray ionization (ESI-) to achieve adequate sensitivity [1]. This polarity mismatch creates a documented analytical challenge: chromatographic conditions optimized for glucuronide isomer separation are not suitable for sulfate conjugate analysis, necessitating either separate analytical runs or a polarity-switching method with compromised sensitivity for one or both analytes [1].

Mass spectrometry Electrospray ionization Polarity switching Bioanalytical method development

Back-Conversion Stability: 4-Hydroxy Duloxetine Glucuronide Does Not Convert to Parent Duloxetine Under Validated Bioanalytical Conditions

Back-conversion of acyl glucuronide metabolites to the parent drug is a recognized bioanalytical risk that can lead to overestimation of parent drug concentrations and method validation failure. For 4-Hydroxy Duloxetine β-D-Glucuronide, both stability studies and incurred sample reanalysis (ISR) have ruled out back-conversion to duloxetine under validated bioanalytical conditions [1]. An earlier HPLC-UV method study similarly found no evidence of back-conversion from 4-hydroxyduloxetine glucuronide to the parent drug substance [2]. This contrasts with known labile acyl glucuronides (e.g., clopidogrel acyl glucuronide) where back-conversion is a documented and problematic occurrence [3].

Metabolite back-conversion Incurred sample reanalysis Stability testing Bioanalytical method validation

Biological Activity Profile: In Vitro Binding of 4-Hydroxy Duloxetine Glucuronide Differs from Parent Duloxetine and Unconjugated Phase I Metabolites

In vitro radioligand binding studies have characterized the biological activity of phase I duloxetine metabolites, with the parent compound duloxetine demonstrating potent and balanced inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake [1]. The unconjugated 4-hydroxy duloxetine aglycone exhibits substantially reduced binding affinity relative to duloxetine [1]. While quantitative Ki values for the glucuronide-conjugated 4-hydroxy duloxetine β-D-glucuronide are not reported in the primary literature, the addition of the glucuronide moiety (C6H8O6, 176 Da) increases molecular weight to 489.5 g/mol and introduces a polar, negatively charged carboxylic acid group at physiological pH, which is expected to reduce passive membrane permeability and blood-brain barrier penetration relative to the unconjugated 4-hydroxy duloxetine aglycone [2].

Transporter binding Serotonin reuptake Norepinephrine reuptake Metabolite activity

Defined Application Scenarios for 4-Hydroxy Duloxetine β-D-Glucuronide Based on Quantitative Evidence


Bioanalytical Method Development Requiring Chromatographic Resolution of Hydroxy Glucuronide Positional Isomers

When developing an LC-MS/MS method for quantifying duloxetine metabolites in human plasma, 4-Hydroxy Duloxetine β-D-Glucuronide must be used as an authentic reference standard to establish and validate chromatographic selectivity against the co-eluting 5-hydroxy and 6-hydroxy duloxetine glucuronide isomers [1]. Generic glucuronide standards or the unconjugated 4-hydroxy duloxetine aglycone cannot provide this selectivity validation, which is required for regulatory compliance under EMA and USFDA Bioanalytical Method Validation Guidelines [1].

ANDAs and Commercial Production Quality Control for Duloxetine Formulations

4-Hydroxy Duloxetine β-D-Glucuronide reference standard is explicitly specified for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of duloxetine [2]. The compound can be used for forced degradation studies, identification standards, and Drug Master File (DMF) filings, with traceability to pharmacopeial standards (USP or EP) available based on feasibility [2].

Clinical Pharmacokinetic Studies Requiring Dual Quantification of Duloxetine and Its Major Circulating Metabolite

In human pharmacokinetic studies where both duloxetine and 4-hydroxy duloxetine glucuronide (4HDG) must be quantified simultaneously, this reference standard is indispensable for method calibration and validation. The method enables measurement over a validated range of 1-1000 ng/mL in human plasma and has been applied to pilot bioequivalence studies [3]. The confirmed absence of back-conversion under validated conditions eliminates the need for specialized sample stabilization procedures [3].

Metabolite Identification and Structural Confirmation in Drug Metabolism Studies

In studies aimed at confirming the identity of phase II duloxetine metabolites by LC-MS, an authentic sample of 4-Hydroxy Duloxetine β-D-Glucuronide serves as the definitive comparator for structural assignment [4]. The compound's distinct ionization behavior under positive ESI conditions and its requirement for chromatographic resolution from positional isomers make it uniquely identifiable when an authenticated reference standard is available for retention time and fragmentation pattern matching [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Duloxetine b-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.